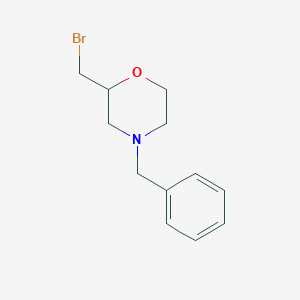
Ethyl 3,5-bis(trifluoromethyl)benzoate
Overview
Description
Ethyl 3,5-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further esterified with an ethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Ethyl 3,5-bis(trifluoromethyl)benzoate is a specialty product used in proteomics research applications . .
Mode of Action
It is known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that 3,5-bis(trifluoromethyl)benzoic acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Action Environment
It is known that the high electronegativity and large steric hindrance of trifluoromethyl group-containing compounds can lead to improved capacity and cyclic stability in certain applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis(trifluoromethyl)benzoate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.
Hydrolysis: 3,5-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3,5-bis(trifluoromethyl)benzoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of trifluoromethyl groups.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3,5-bis(trifluoromethyl)benzoic acid: The parent acid of the ester.
3,5-bis(trifluoromethyl)benzyl alcohol: The reduced form of the ester.
Ethyl 4,4,4-trifluorobutyrate: Another ester with a trifluoromethyl group.
Uniqueness: Ethyl 3,5-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other fluorinated esters and valuable in specialized applications.
Properties
IUPAC Name |
ethyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZJMOEFTYMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369921 | |
| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96617-71-9 | |
| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3,5-bis(trifluoromethyl)benzoate in the development of the novel drug delivery system described in the research?
A1: this compound is a key component of the amphiphilic fluorinated block copolymer synthesized in this study []. This specific compound is not the drug itself, but rather a building block of the polymer that encapsulates the upconversion nanoparticles and the anticancer drug doxorubicin. Its presence within the polymer structure likely contributes to the self-assembly properties of the block copolymer, enabling the formation of stable nanoclusters with the hydrophobic lanthanide-based upconversion nanoparticles.
Q2: Does the inclusion of this compound in the polymer affect the drug release properties of the nanoclusters?
A2: While the study doesn't explicitly investigate the direct impact of this compound on drug release, it highlights that the synthesized nanoclusters exhibit excellent pH/redox-dual-responsive release behavior for doxorubicin in vitro []. Further research is needed to fully understand the contribution of this specific compound to the controlled release mechanism. It is plausible that the presence of this compound influences the polymer's response to pH and redox changes, thereby affecting drug release.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)



![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)









